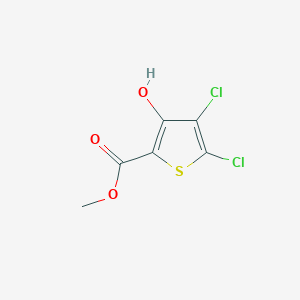

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Descripción general

Descripción

“Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4Cl2O3S . It is used in various fields of research .

Synthesis Analysis

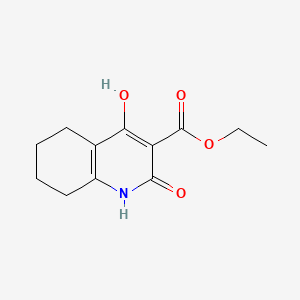

The synthesis of “Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate” involves the bubbling of dry hydrogen chloride gas into a solution of crude 2,4-dichloro-2-methoxycarbonylthiophen-3 (2H)-one in acetic acid until saturated . The mixture is then allowed to stand for 2 days, concentrated under reduced pressure, and the precipitate is filtered and recrystallized from methanol .Molecular Structure Analysis

The molecular structure of “Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate” is represented by the InChI code1S/C6H4Cl2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3 . The compound has a molecular weight of 227.07 . Physical And Chemical Properties Analysis

“Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate” is a solid compound . It has a boiling point of 282.8°C at 760 mmHg . The compound is slightly soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate, derived from methyl 3-hydroxythiophene-2-carboxylate, is involved in chemical reactions leading to various compounds. It has been used in reactions to yield thiophene-2,4-diols, which are subsequently transformed into 3,5-dialkoxythiophene-2-carboxylic acids. These acids can be thermally decarboxylated or decarboxylated and dealkylated to form ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).

Chemical Reactions and Synthesis Routes

- The compound is a key reactant in producing 5-substituted derivatives. These derivatives demonstrate different behaviors in chlorination reactions and subsequent reactions with active hydrogen-containing compounds (Corral, Lissavetzky, & Manzanares, 1990).

- Nitration of methyl-3-hydroxythiophene-2-carboxylate, a related compound, leads to products that have paved the way for the creation of new ring systems in chemistry, expanding the understanding of structural chemistry in thiophene derivatives (Barker, Huddleston, Wood, & Burkitt, 2001).

Pharmaceutical Applications

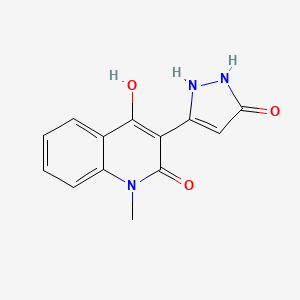

- Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate derivatives have been explored in the synthesis of novel compounds with potential pharmaceutical applications. This includes the creation of derivatives containing isoxazole and isothiazole moieties, which have shown synergistic effects with certain antitumor drugs in chemotherapy for brain tumors (Kletskov et al., 2018).

Material Science Applications

- In the field of material science, derivatives of methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate have been used in the synthesis of complex dyes for textiles. These dyes, after complexation with metals like copper, cobalt, and zinc, have been applied to polyester and nylon fabrics, exhibiting good fastness properties and offering a range of color shades (Abolude et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYOKWYLOLTNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716091 | |

| Record name | Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |

CAS RN |

96232-70-1 | |

| Record name | Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorobenzyl)oxy]azetidine](/img/structure/B1395518.png)

![3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1395519.png)

![Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395527.png)

![N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1395529.png)

![4-hydroxy-6-isopropyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395531.png)